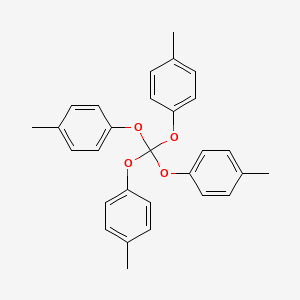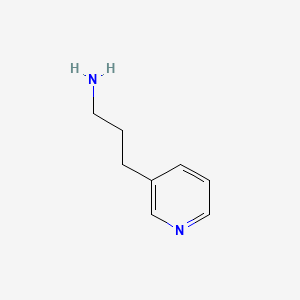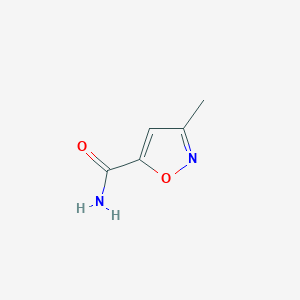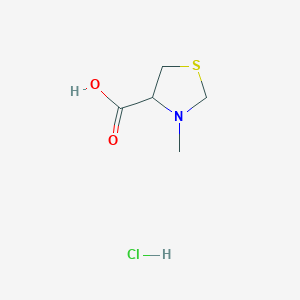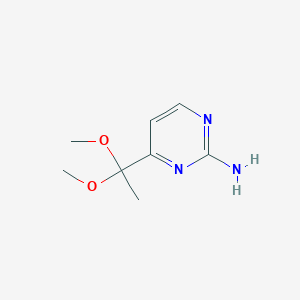
3,4,5-Trichloropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloropyridin-2-amine is a derivative of pyridine . It is a heterocyclic organic compound that belongs to the pyridine family.
Molecular Structure Analysis
The molecular formula of 3,4,5-Trichloropyridin-2-amine is C5H3Cl3N2 . The InChI code is 1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) and the InChI key is BWSNIHZGJLDIMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,4,5-Trichloropyridin-2-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The molecular weight is 197.45 g/mol .Wissenschaftliche Forschungsanwendungen
-
Chemical Industry
- Application : 3,4,5-Trichloropyridin-2-amine is a chemical compound used in the chemical industry .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Construction Industry
- Application : This compound might be used in the construction industry, specifically in the production of cement-based composites .
- Method of Application : The cement matrix comprised cement (70%) and limestone (30%). Composites were reinforced with 1 to 5% of eucalyptus fiber by cement mass and tested on the 28th day of cure at 99% relative humidity and after 400 accelerated aging cycles .
- Results or Outcomes : The water absorption and apparent porosity gradually increased with the reinforcement level. Composites with 4 and 5% fibers showed the highest toughness (0.21 and 0.23 kJ/m2, respectively). The aging by 400 soak-dry cycles reduced the composites’ water absorption and apparent porosity .
-
Pharmaceutical Industry
- Application : This compound could potentially be used in the pharmaceutical industry . Its physicochemical properties suggest it could be a good candidate for drug development .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Material Science
- Application : 3,4,5-Trichloropyridin-2-amine could potentially be used in material science, specifically in the development of new materials.
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source.
- Results or Outcomes : The outcomes of its application are not specified in the source.
-
Molecular Simulations
- Application : This compound could potentially be used in molecular simulations . Its physicochemical properties suggest it could be a good candidate for such applications .
- Method of Application : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
-
Pesticide Metabolite
- Application : 3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is higher toxic than the parent compounds . It’s possible that “3,4,5-Trichloropyridin-2-amine” could have similar applications given its structural similarity.
- Method of Application : Microbially-mediated mineralization is the primary degradative pathway and the important biological process of detoxification .
- Results or Outcomes : The outcomes of its application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4,5-trichloropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSNIHZGJLDIMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472825 |
Source


|
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropyridin-2-amine | |
CAS RN |
55933-91-0 |
Source


|
| Record name | 3,4,5-trichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

